N-(4,5-diphenyl-1,3-oxazol-2-yl)-2-methoxybenzamide
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Overview
Description
N~1~-(4,5-Diphenyl-1,3-oxazol-2-yl)-2-methoxybenzamide is a synthetic organic compound that belongs to the class of oxazole derivatives This compound is characterized by the presence of a diphenyl-oxazole moiety attached to a methoxybenzamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(4,5-diphenyl-1,3-oxazol-2-yl)-2-methoxybenzamide typically involves the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of appropriate precursors, such as 2-aminobenzophenone and benzoyl chloride, under acidic conditions.
Attachment of the Methoxybenzamide Group: The methoxybenzamide group can be introduced by reacting the oxazole derivative with 2-methoxybenzoic acid in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of N1-(4,5-diphenyl-1,3-oxazol-2-yl)-2-methoxybenzamide may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:
Batch or Continuous Flow Reactors: To control reaction parameters such as temperature, pressure, and reaction time.
Purification Techniques: Such as recrystallization, chromatography, and distillation to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
N~1~-(4,5-diphenyl-1,3-oxazol-2-yl)-2-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH~4~) to yield reduced forms of the compound.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO~4~), hydrogen peroxide (H~2~O~2~)
Reduction: Lithium aluminum hydride (LiAlH~4~), sodium borohydride (NaBH~4~)
Substitution: Nucleophiles such as amines, thiols, and halides
Major Products Formed
Oxidation Products: Oxidized oxazole derivatives
Reduction Products: Reduced forms of the compound
Substitution Products: Substituted oxazole derivatives with various functional groups
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: Used in the development of advanced materials, such as polymers and hydrogels, with specific properties for various applications.
Mechanism of Action
The mechanism of action of N1-(4,5-diphenyl-1,3-oxazol-2-yl)-2-methoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in various biochemical pathways.
Interacting with Receptors: Binding to specific receptors on cell surfaces, leading to changes in cellular signaling and function.
Modulating Gene Expression: Affecting the expression of genes involved in inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
N~1~-(4,5-diphenyl-1,3-oxazol-2-yl)-2-methoxybenzamide can be compared with other similar compounds, such as:
Oxaprozin: A non-steroidal anti-inflammatory drug (NSAID) with a similar oxazole structure.
Diphenyl Oxazole Derivatives: Compounds with similar diphenyl-oxazole moieties but different functional groups attached.
Methoxybenzamide Derivatives: Compounds with methoxybenzamide groups but different heterocyclic structures.
Uniqueness
N~1~-(4,5-diphenyl-1,3-oxazol-2-yl)-2-methoxybenzamide is unique due to its specific combination of the diphenyl-oxazole moiety and the methoxybenzamide group, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C23H18N2O3 |
---|---|
Molecular Weight |
370.4 g/mol |
IUPAC Name |
N-(4,5-diphenyl-1,3-oxazol-2-yl)-2-methoxybenzamide |
InChI |
InChI=1S/C23H18N2O3/c1-27-19-15-9-8-14-18(19)22(26)25-23-24-20(16-10-4-2-5-11-16)21(28-23)17-12-6-3-7-13-17/h2-15H,1H3,(H,24,25,26) |
InChI Key |
MTBKSLVHLVNVOH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NC2=NC(=C(O2)C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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